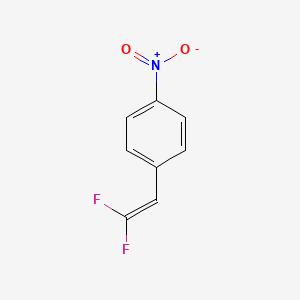

1-(2,2-difluoroethenyl)-4-nitrobenzene

説明

1-(2,2-Difluoroethenyl)-4-nitrobenzene is a nitroaromatic compound characterized by a difluoroethenyl (-CF₂=CH₂) substituent at the para position relative to the nitro (-NO₂) group. For instance, 1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS: 32471-55-9), a closely related analog with a difluoroethyl group, has a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The difluoroethenyl group in the target compound introduces enhanced electron-withdrawing effects compared to non-fluorinated substituents, which may influence reactivity in substitution or addition reactions. Nitrobenzene derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to the nitro group’s redox activity and capacity to stabilize charge-transfer complexes .

特性

IUPAC Name |

1-(2,2-difluoroethenyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSSEJASKSZQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Electron-Withdrawing Capacity : Fluorinated substituents (-CF₂=CH₂, -CF₂CH₃) exhibit stronger electron withdrawal than chlorinated analogs due to fluorine’s high electronegativity. This enhances electrophilic aromatic substitution (EAS) reactivity at the nitrobenzene ring .

- Steric Effects : Bulky groups like -C(Cl)₂(C₆H₅) hinder reactions requiring planar transition states, whereas linear ethenyl groups (-CF₂=CH₂) minimize steric interference .

- Solubility : Fluorinated derivatives generally exhibit lower polarity and higher hydrophobicity compared to sulfonyl or hydroxyl-substituted analogs .

Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the ring for NAS, but substituents modulate reactivity. For example, 1-(2,2-Dichlorovinyl)-4-nitrobenzene undergoes nickel/photoredox-mediated alkylation with high Z-stereoselectivity . In contrast, fluorinated analogs like 1-(2,2-Difluoroethenyl)-4-nitrobenzene may exhibit slower NAS due to stronger electron withdrawal destabilizing the Meisenheimer intermediate.

- Reduction: Nitro groups in fluorinated derivatives are reducible to amines under conditions using SnCl₂·2H₂O in ethanol, as demonstrated for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis .

Tautomerism and Solvatochromism

Azo-azomethine compounds derived from 4-nitrobenzene precursors, such as 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene, exhibit tautomerism dependent on substituents. Aliphatic diamines favor enol-imine tautomers, while aromatic diamines form keto-amine hybrids due to intramolecular hydrogen bonding . Fluorinated ethenyl groups may further stabilize tautomeric forms via inductive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。